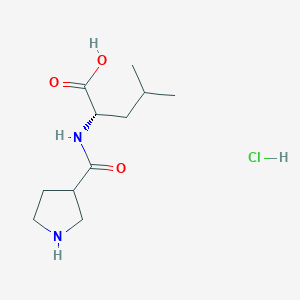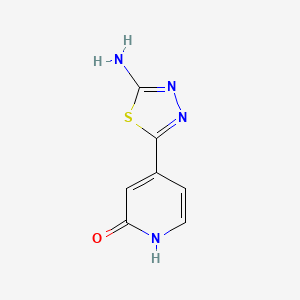
4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol is a heterocyclic compound that contains both a thiadiazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol typically involves the reaction of 2-chloropyridine with thiosemicarbazide under basic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction conditions often include heating the mixture to reflux for several hours to ensure complete formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as dyes or sensors.
Mecanismo De Acción
The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, disrupting essential metabolic processes . In cancer cells, the compound may induce apoptosis by interacting with cellular pathways that regulate cell death .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Amino-1,3,4-thiadiazol-2-yl)pyridine: Similar structure but lacks the hydroxyl group on the pyridine ring.
4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol: Contains a phenol group instead of a pyridine ring.
5-Amino-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of a pyridine ring.
Uniqueness
4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol is unique due to the presence of both a thiadiazole and a pyridine ring, which may contribute to its diverse biological activities. The hydroxyl group on the pyridine ring also provides additional sites for chemical modification, potentially enhancing its activity and selectivity .
Propiedades
Fórmula molecular |
C7H6N4OS |
|---|---|
Peso molecular |
194.22 g/mol |
Nombre IUPAC |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6N4OS/c8-7-11-10-6(13-7)4-1-2-9-5(12)3-4/h1-3H,(H2,8,11)(H,9,12) |
Clave InChI |
JVKNTXIMVSGNDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)C=C1C2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


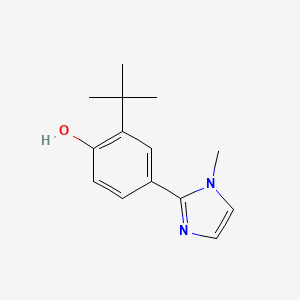

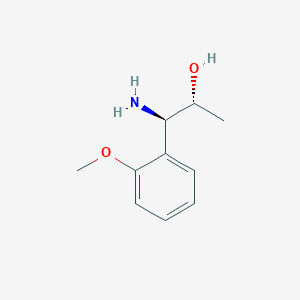
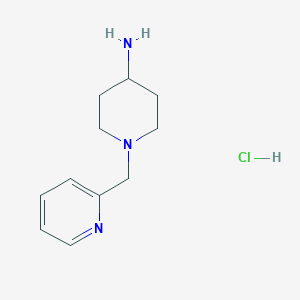
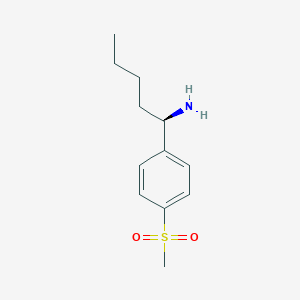
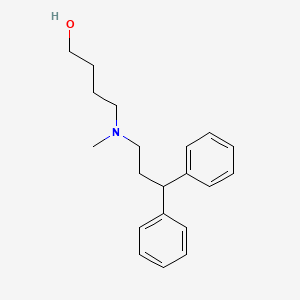
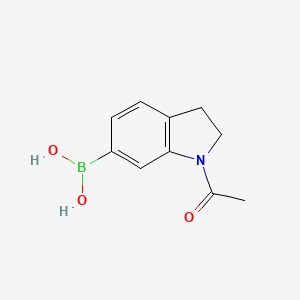



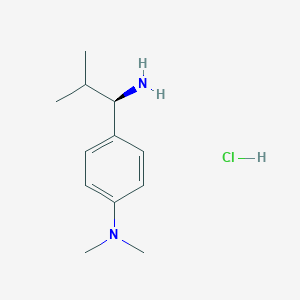
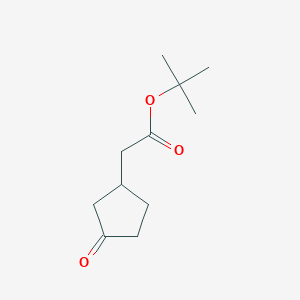
![(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13034458.png)
